2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Descripción
This compound features a ketone backbone with a 2-chloro-6-fluorophenyl group and a piperidin-1-yl moiety substituted with a pyrimidin-2-yloxy linker. The pyrimidine ring is further functionalized with a 1-methyl-1H-pyrazol-4-yl group.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O2/c1-27-13-15(12-26-27)14-10-24-21(25-11-14)30-16-5-7-28(8-6-16)20(29)9-17-18(22)3-2-4-19(17)23/h2-4,10-13,16H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXSCOYVIKBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a synthetic small molecule that has gained attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Chloro and Fluoro Substituents : These halogen atoms are known to enhance lipophilicity and bioactivity.
- Piperidine Ring : A common motif in pharmacology, contributing to the compound's interaction with biological targets.
- Pyrazole and Pyrimidine Moieties : These heterocycles are often associated with anti-cancer properties.
The compound has been identified as a dual inhibitor targeting specific kinases involved in tumor progression. The following mechanisms have been observed:
- Kinase Inhibition : It demonstrates potent inhibition against various kinases, including MER and AXL, which are implicated in cancer cell survival and proliferation. The IC50 values for these targets range from low nanomolar concentrations, indicating high potency .
- Immune Modulation : In addition to its kinase inhibitory effects, the compound modulates immune responses by enhancing T-cell activation, which may contribute to its anti-tumor efficacy .
Biological Activity Data
The following table summarizes key biological activity data related to the compound:
| Biological Activity | Target Kinase | IC50 (nM) | Effect |
|---|---|---|---|
| Kinase inhibition | MER | 42 | Potent inhibition |
| Kinase inhibition | AXL | <10 | High potency |
| Immune modulation | T-cells | N/A | Upregulation of CD8+ T-cells |
| Apoptosis induction | MCF-7 cells | 10.38 | Increased p53 expression |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : In syngeneic mouse models, treatment with the compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through immune system activation .
- Cell Line Studies : In vitro assays using MCF-7 breast cancer cells showed that the compound induced apoptosis through caspase activation pathways. Western blot analyses confirmed increased levels of apoptotic markers such as cleaved caspase-3 .
- Comparative Studies : When compared with other known kinase inhibitors, this compound exhibited superior efficacy in terms of both potency and selectivity for MER and AXL kinases .
Comparación Con Compuestos Similares
Table 1: Structural Comparison
Key Observations
Aryl Substituents :
- The 2-chloro-6-fluorophenyl group in the target compound provides a balance between lipophilicity (Cl) and electronic effects (F), contrasting with 4-chlorophenyl in Compound 1 (simpler but less sterically demanding) and 2,6-difluorophenyl in 1405126-73-9 (higher metabolic stability but reduced bulk) .
- The trifluoromethylphenyl in 1173693-97-4 introduces extreme hydrophobicity, which may limit aqueous solubility compared to the target compound .
Pharmacokinetic Implications: The 1-methyl-1H-pyrazol-4-yl group in the target compound may mitigate oxidative metabolism due to steric shielding of the pyrazole ring, a feature absent in compounds with unsubstituted heterocycles .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
